5-Hydroxy-2-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of a hydroxyl group and a trifluoromethyl group on a benzoic acid backbone. This compound is significant in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and reactivity.
This compound can be synthesized through various chemical reactions involving benzoic acid derivatives. Its synthesis is often explored in the context of developing new pharmaceuticals and functional materials.
5-Hydroxy-2-(trifluoromethyl)benzoic acid falls under the classification of:
The synthesis of 5-hydroxy-2-(trifluoromethyl)benzoic acid typically involves:
5-Hydroxy-2-(trifluoromethyl)benzoic acid participates in several chemical reactions:
The mechanism of action for 5-hydroxy-2-(trifluoromethyl)benzoic acid in biological systems typically involves:
Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
5-Hydroxy-2-(trifluoromethyl)benzoic acid has several scientific uses:
The development of trifluoromethylated benzoic acids represents a significant evolution in medicinal chemistry, dating to mid-20th century advances in fluorine chemistry. Early synthetic routes involved hazardous reagents like anhydrous hydrogen fluoride under high-pressure conditions to introduce trifluoromethyl groups onto benzoic acid scaffolds [5]. The synthesis of 3-hydroxy-5-(trifluoromethyl)benzoic acid exemplifies this era's innovation, where catalytic hydrogenation using palladium carbon enabled efficient deprotection of benzyloxy intermediates to yield the target compound in 64% yield [3] [8]. These methodologies laid essential groundwork for synthesizing more complex derivatives, including 5-hydroxy-2-(trifluoromethyl)benzoic acid (CAS: 1243373-31-0/320-32-1), which emerged as a structurally refined variant with potential pharmacological advantages [4] [9]. The compound's distinct regiochemistry (hydroxy at C5, trifluoromethyl at C2) differentiates it from positional isomers like 3-hydroxy-5-(trifluoromethyl)benzoic acid (CAS: 328-69-8) and 2-hydroxy-5-(trifluoromethyl)benzoic acid (CAS: 79427-88-6), each exhibiting unique physicochemical profiles [3] [6] [8].
Table 1: Key Trifluoromethylated Benzoic Acid Derivatives in Pharmacological Research
Compound Name | CAS Number | Regiochemistry | Significance |
---|---|---|---|
5-Hydroxy-2-(trifluoromethyl)benzoic acid | 1243373-31-0 | 5-OH, 2-CF₃ | Core structure for COX inhibitor development |
3-Hydroxy-5-(trifluoromethyl)benzoic acid | 328-69-8 | 3-OH, 5-CF₃ | Synthetic intermediate; metabolic studies |
2-(Trifluoromethyl)benzoic acid | 433-97-6 | 2-CF₃ (no hydroxy) | Pesticide intermediate; physicochemical standard |
R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid | N/A | 5-CF₃ with chiral amido | Advanced COX inhibitor with stereoselective metabolism |
The trifluoromethyl (-CF₃) group confers distinctive biochemical advantages when incorporated into benzoic acid frameworks. This strongly electron-withdrawing substituent (σₚ = 0.54) dramatically influences electronic distribution, reducing pKa values of adjacent carboxylic acids to approximately 3.20 ± 0.36, thereby enhancing membrane permeability in physiological environments [5]. The -CF₃ group's lipophilicity (π = 0.88) increases overall molecular hydrophobicity, as evidenced by the elevated logP value of 2.0 for 5-hydroxy-2-(trifluoromethyl)benzoic acid compared to its non-fluorinated counterpart [4] [7]. This balanced lipophilicity-hydrophilicity profile (PSA ≈ 57.5 Ų) facilitates optimal biodistribution properties, enabling efficient target engagement while maintaining sufficient aqueous solubility (4.8 g/L at 25°C for o-trifluoromethylbenzoic acid) for biological activity [5] [8]. Furthermore, the trifluoromethyl group's metabolic stability arises from the strength of C-F bonds (485 kJ/mol), which impedes oxidative metabolism and prolongs compound half-life in vivo. This stability is critical for sustained pharmacological effects, particularly in anti-inflammatory applications where prolonged target modulation is desirable [2].
Table 2: Influence of Substituent Positioning on Physicochemical Properties
Positional Isomer | Melting Point (°C) | logP | pKa (Predicted) | Key Property Differences |
---|---|---|---|---|
5-Hydroxy-2-(trifluoromethyl)benzoic acid | Not reported | ~2.0 | ~3.0 | Enhanced hydrogen bonding capacity; optimal PSA |
3-Hydroxy-5-(trifluoromethyl)benzoic acid | 191-193 | 2.0 | Not reported | Higher melting point; solid-state stability |
2-Hydroxy-5-(trifluoromethyl)benzoic acid | Not reported | ~1.5 | Not reported | Intramolecular H-bonding; altered acidity |
4-Hydroxy-2-(trifluoromethyl)benzoic acid | Not reported | ~2.0 | Not reported | Extended conjugation; UV detectability |
As a strategic pharmacophore, 5-hydroxy-2-(trifluoromethyl)benzoic acid enables critical hydrogen bonding interactions within cyclooxygenase (COX) enzyme active sites. This scaffold serves as the carboxylic acid domain in advanced inhibitors like R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA), where its orientation facilitates ionic binding with arginine residues (Arg120) near the COX catalytic pocket [2]. Research demonstrates that derivatives incorporating this moiety exhibit superior anti-inflammatory and antiplatelet aggregation activities compared to aspirin, with significantly reduced gastrointestinal toxicity. The trifluoromethyl group's strategic positioning ortho to the carboxylic acid appears to constrain molecular conformation, enhancing target specificity [2].
Metabolic studies of HFBA enantiomers reveal how the 5-trifluoromethylbenzoic core influences disposition. After oral administration to rats, the urinary excretion of R-HFBA (40.2% of dose) exceeded that of S-HFBA (31.7%), indicating stereoselective processing influenced by the trifluoromethyl group's effect on transporter interactions. Biliary excretion showed similar enantiomeric divergence (11.3% vs. 7.4%), while fecal excretion of unabsorbed drug was higher for S-HFBA (19.4% vs. 14.3%) [2]. The metabolic pathways exhibit striking stereodependence: S-HFBA undergoes glucuronidation, glycine conjugation, and N-acetylation (8 metabolites), while R-HFBA lacks glycine conjugates (7 metabolites). This differential metabolism likely contributes to R-HFBA's longer half-life (t₁/₂) and higher systemic exposure (AUC) observed in pharmacokinetic studies [2].
Table 3: Excretion Profiles and Metabolites of HFBA Enantiomers in Rats
Parameter | R-HFBA | S-HFBA | Biological Implications |
---|---|---|---|
Total Cumulative Excretion | 65.8% | 58.5% | Enhanced R-enantiomer systemic availability |
Urinary Excretion | 40.2% | 31.7% | Stereoselective renal handling |
Biliary Excretion | 11.3% | 7.4% | Enterohepatic recirculation differences |
Fecal Excretion (unabsorbed) | 14.3% | 19.4% | Differential gastrointestinal absorption |
Metabolite Count | 7 | 8 | Additional S-enantiomer glycine conjugation pathway |
CAS No.: 112484-85-2
CAS No.: 10606-14-1